5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole
Description
Properties
Molecular Formula |
C14H11BrN2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
5-bromo-1-(pyridin-2-ylmethyl)indole |
InChI |
InChI=1S/C14H11BrN2/c15-12-4-5-14-11(9-12)6-8-17(14)10-13-3-1-2-7-16-13/h1-9H,10H2 |
InChI Key |
RGOMZENFFLURJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Key Challenges
- Regioselectivity : Indole’s NH group directs electrophilic substitution to C2/C3 positions, requiring protection/deprotection strategies for C5 bromination.
- Stability : Pyridin-2-ylmethyl intermediates may require careful handling due to potential side reactions.
Bromination of Indole at C5
Method 1: Electrophilic Aromatic Substitution (EAS)
Reagents : Bromine (Br₂), Lewis acid catalyst (e.g., FeBr₃).
Conditions :
| Parameter | Detail |
|---|---|
| Solvent | Dichloromethane (DCM) or THF |
| Temperature | 0–25°C |
| Reaction Time | 2–4 hours |
- Protect indole’s NH group as an acetyl derivative (1-acetylindole) to deactivate the ring.
- Brominate at C5 using Br₂/FeBr₃, leveraging the directing effects of the acetyl group.
- Deprotect the NH group via hydrolysis (e.g., HCl/H₂O) to yield 5-bromoindole.
Yield : ~60–70% (inferred from analogous bromination reactions in indole derivatives).
N-Alkylation of 5-Bromoindole
Method 2: Nucleophilic Substitution
Reagents : 2-Pyridinemethyl bromide, base (NaH or K₂CO₃).
Conditions :
| Parameter | Detail |
|---|---|
| Solvent | DMF or THF |
| Temperature | 25–50°C |
| Reaction Time | 12–24 hours |
- Deprotonate 5-bromoindole with NaH in DMF.
- React with 2-pyridinemethyl bromide (prepared from 2-pyridinemethanol via PBr₃/HBr).
- Purify via column chromatography (SiO₂, DCM/MeOH).
Yield : ~50–65% (based on analogous alkylation reactions).
Alternative Approaches
Method 3: Mitsunobu Alkylation
Reagents : 2-Pyridinemethanol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
Conditions :
| Parameter | Detail |
|---|---|
| Solvent | THF or DCM |
| Temperature | 0–25°C |
| Reaction Time | 6–12 hours |
- React 5-bromoindole, 2-pyridinemethanol, PPh₃, and DEAD in THF.
- Isolate the product via extraction and purification.
Advantages : Avoids pre-formation of alkyl bromides.
Limitations : Lower yields (~40–50%) compared to nucleophilic substitution.
Experimental Data Summary
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| C5 Bromination | Br₂/FeBr₃, DCM, 0°C | 60–70% | |
| N-Alkylation | NaH, DMF, 50°C, 12h | 50–65% | |
| Mitsunobu | PPh₃, DEAD, THF, 0°C | 40–50% |
Critical Analysis
- Bromination : Requires precise control of reaction conditions to minimize over-bromination.
- Alkylation : 2-Pyridinemethyl bromide’s stability is a limiting factor; alternative methods (e.g., Grignard reagents) remain unexplored.
- Purification : Column chromatography (SiO₂, DCM/MeOH) is essential for isolating the target compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction can be used to remove the bromine atom or modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogen atmosphere are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield 1-(pyridin-2-ylmethyl)-1H-indole-5-amine, while oxidation might produce this compound-2-carboxylic acid.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-bromo-1-(pyridin-2-ylmethyl)-1H-indole and its derivatives in targeting various cancer types. The compound's structure allows for interaction with key biological pathways involved in tumor growth and metastasis.
- Mechanisms of Action :
- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest, leading to apoptosis in cancer cells.
- Inhibition of Angiogenesis : In vitro assays demonstrated that these compounds can significantly inhibit the formation of new blood vessels, which is crucial for tumor growth.
Structure–Activity Relationship Studies
The structure–activity relationship (SAR) studies conducted on indole derivatives, including this compound, have provided insights into optimizing their anticancer properties. For instance, modifications in the pyridine ring have been shown to enhance binding affinities to target proteins involved in cancer progression .
Synthesis and Intermediate Role
This compound serves as a key intermediate in the synthesis of various bioactive compounds. Its bromine atom and indole structure provide a versatile platform for further chemical modifications.
Synthesis of Eletriptan
This compound is particularly noted for its role as an intermediate in the synthesis of eletriptan, a medication used for treating migraines. The synthetic pathway involves several steps where this compound is transformed into more complex structures through various chemical reactions .
Case Studies
Several case studies have documented the efficacy of compounds derived from or related to this compound:
Mechanism of Action
The mechanism of action of 5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and pyridine groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the N1 Position
The N1 substituent significantly influences physicochemical properties and biological interactions. Key analogs include:
Key Observations :
- Electronic Effects : Pyridin-2-ylmethyl (user's compound) offers moderate electron-donating properties compared to phenylsulfonyl (electron-withdrawing) .
- Solubility : The pyridinylmethyl group may enhance aqueous solubility relative to triisopropylsilyl or methyl groups due to polar interactions .
- Reactivity : Propargyl and pyrimidinyl substituents enable post-synthetic modifications (e.g., cross-coupling or cycloaddition reactions) .
Substituent Variations at Other Positions
C3 Modifications
- 5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (): Bulky phenethyl-imidazole substituents may hinder rotational freedom, affecting binding pocket interactions .
Halogenation Patterns
- 5-Bromo-2-chloro-1-methyl-1H-indole (): Dual halogenation increases molecular weight (MW: 248.53 g/mol) and alters regioselectivity in further substitutions .
Biological Activity
5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole is a compound of significant interest due to its diverse biological activities. This article provides an in-depth overview of its pharmacological properties, focusing on its anticancer, antibacterial, antifungal, and antiviral activities. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the indole class of compounds, which are known for their complex structure and varied biological activities. The incorporation of a bromine atom and a pyridine moiety enhances its pharmacological potential.
Anticancer Activity
Several studies have highlighted the anticancer properties of indole derivatives, including this compound. Research indicates that indole compounds can inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (μM) | Inhibition (%) at 100 μM |
|---|---|---|---|
| This compound | HCT-15 | 39.7 | 61 |
| This compound | SW-620 | 39.7 | 58 |
| Other Indoles | MCF-7 | Varies | Varies |
The compound demonstrated a notable inhibition rate against colon cancer cells (SW-620) with an IC50 value of approximately 39.7 μM, indicating its potential as an anticancer agent .
Antibacterial Activity
Indole derivatives, including the target compound, exhibit significant antibacterial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Table 2: Antibacterial Activity
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | <125 |
| Pseudomonas aeruginosa | 150 | |
| Bacillus subtilis | 75 |
In vitro studies have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Antifungal Activity
The antifungal activity of indole derivatives has been documented extensively. Compounds similar to this compound have shown effectiveness against various fungal strains.
Table 3: Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Fusarium oxysporum | <100 |
| Curvularia lunata | <150 |
These findings suggest that the compound could be utilized in antifungal treatments, particularly against resistant fungal strains .
Antiviral Activity
Recent research has also explored the antiviral potential of indole derivatives. The presence of the pyridine ring in the structure may enhance interactions with viral proteins.
Case Study: Antiviral Efficacy
A study investigated the antiviral activity of several indole derivatives against SARS-CoV-2. The results indicated that certain modifications in the indole structure could lead to enhanced binding affinity to viral proteins, suggesting a promising avenue for developing antiviral agents .
Q & A
Q. What are the standard synthetic routes for 5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole?
Methodological Answer: The compound is typically synthesized via two primary routes:
- N-Alkylation : Reacting 5-bromo-1H-indole with propargyl bromide or pyridin-2-ylmethyl halides in anhydrous DMSO using NaH as a base. This method achieves near-quantitative yields under optimized conditions .
- Click Chemistry (CuAAC) : Copper-catalyzed azide-alkyne cycloaddition, where intermediates like 3-(2-azidoethyl)-5-bromo-1H-indole react with pyridinyl alkynes. PEG-400:DMF solvents and CuI catalysis yield triazole-linked derivatives, though yields may vary (25–42%) .
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield | Key References |
|---|---|---|---|
| N-Alkylation | NaH, DMSO, propargyl bromide | >99% | |
| CuAAC Functionalization | CuI, PEG-400:DMF, 12h reaction | 25–42% |
Q. How is the structure of this compound confirmed?
Methodological Answer: Key characterization techniques include:
- NMR Spectroscopy :
- ¹H NMR : Pyridinyl protons appear as multiplets (δ 7.23–8.71), while indole protons show distinct signals (e.g., δ 7.72 for Br-substituted indole) .
- ¹³C NMR : Pyridinyl carbons resonate at δ 157–158, and indole carbons at δ 105–135 .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 273.9974) confirm the molecular formula .
- X-ray Crystallography : Used to resolve ambiguities in substituent positioning (e.g., SHELX or OLEX2 software) .
Advanced Research Questions
Q. How can researchers optimize low yields in CuAAC reactions for indole derivatives?
Methodological Answer: Low yields (e.g., 25% in ) may arise from incomplete azide-alkyne coupling. Optimization strategies include:
- Catalyst Screening : Replace CuI with [Cu(PPh₃)₃Br] for improved regioselectivity.
- Solvent Systems : Test ionic liquids or THF:water mixtures to enhance solubility.
- Reaction Monitoring : Use TLC or in situ IR to track progress and adjust time/temperature .
Q. What analytical strategies resolve discrepancies in NMR data for substituted indoles?
Methodological Answer: Discrepancies in δ values (e.g., indole proton shifts varying by 0.5 ppm across studies) can be addressed by:
Q. What are the implications of substituent positions on biological activity?
Methodological Answer: Substituents at the indole 3- or 5-position significantly impact bioactivity:
Q. Table 2: Spectral Data for Key Derivatives
| Compound | ¹H NMR (δ) | ¹³C NMR (δ) | HRMS ([M+H]⁺) | Reference |
|---|---|---|---|---|
| This compound | 7.23–8.71 (m, pyridinyl) | 105.99–158.05 | 273.9974 | |
| 5-Bromo-3-(methylthio)-1H-indole | 7.72 (d, J=2.0 Hz) | 121.2–146.0 | 385.0461 |
Q. How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use crystallographic data (e.g., from ) to model binding poses in enzymes like Flt3 kinase .
- DFT Calculations : Analyze electron density maps to assess bromine’s role in charge distribution .
- MD Simulations : Predict stability of ligand-protein complexes over time (e.g., GROMACS or AMBER) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
